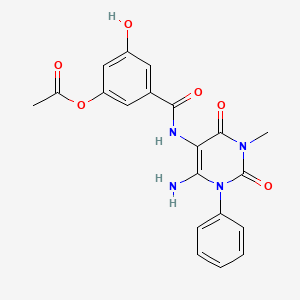
3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidinyl core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate typically involves multi-step organic reactions. The starting materials often include aromatic amines and acyl chlorides, which undergo condensation reactions to form the tetrahydropyrimidinyl core. The final step usually involves esterification to introduce the acetate group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinyl core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrahydropyrimidinyl core. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- **4-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-2-methylphenyl acetate
- **N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxybenzamide
- **5-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]benzene-1,2,3-triyl triacetate
Uniqueness
What sets 3-((6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl)-5-hydroxyphenyl acetate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
176379-44-5 |
|---|---|
分子式 |
C20H18N4O6 |
分子量 |
410.4 g/mol |
IUPAC 名称 |
[3-[(4-amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]-5-hydroxyphenyl] acetate |
InChI |
InChI=1S/C20H18N4O6/c1-11(25)30-15-9-12(8-14(26)10-15)18(27)22-16-17(21)24(13-6-4-3-5-7-13)20(29)23(2)19(16)28/h3-10,26H,21H2,1-2H3,(H,22,27) |
InChI 键 |
WRYOXYHXYXXOEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC(=CC(=C1)O)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


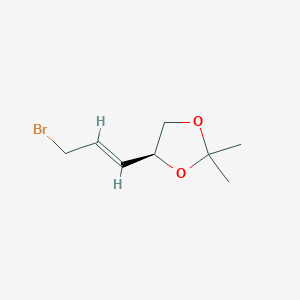
![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
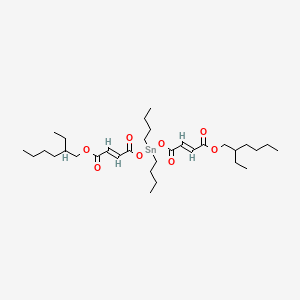
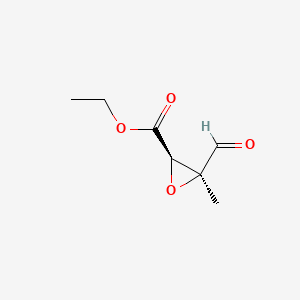
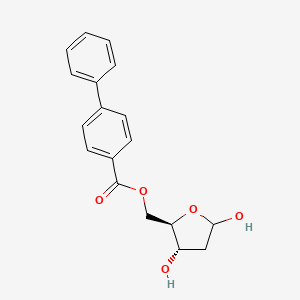

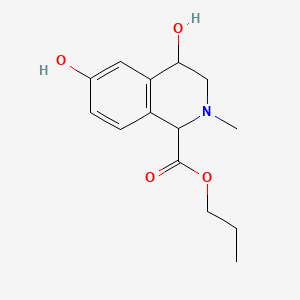
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
![Ammonium, [4-[(Z)-(3-amino-4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenyl]hydroxyoxo-](/img/structure/B13815304.png)
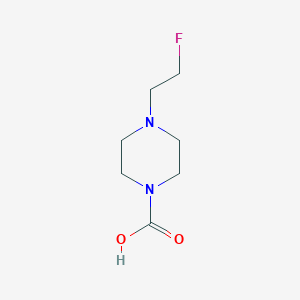

![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
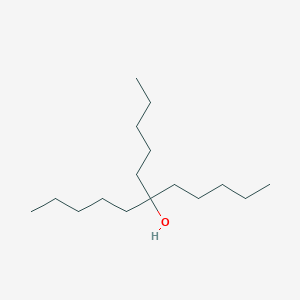
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
